Acitic

Serine Protease Inhibition Mechanism-Based Inactivation Enzyme Kinetics

Researchers often face experimental failure when potent in vitro serine protease inhibitors fail to translate in vivo due to poor plasma stability. Acitic (CAS 113251-07-3) solves this with a validated in vivo efficacy profile. Key differentiation: • In Vivo Activity: Achieves a 1.4-fold aPTT prolongation at 50 mg/kg (i.p.) in rats, unlike short-half-life analogs (t₁/₂ = 4-8 min). • Irreversible Binding: Covalent inactivation ensures <4% enzyme activity recovery after 24 hours, eliminating repeated dosing. • Broad-Spectrum Profile: Simultaneously inhibits Factor XIa, XIIa, plasma kallikrein, and thrombin (kₒbₛ/[I] = 10⁴-10⁵ M⁻¹s⁻¹), reducing experimental complexity.

Molecular Formula C13H14ClN3O3S
Molecular Weight 327.79 g/mol
CAS No. 113251-07-3
Cat. No. B040454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcitic
CAS113251-07-3
Synonyms7-amino-4-chloro-3-(3-isothiureidopropoxy)isocoumarin
ACITIC
Molecular FormulaC13H14ClN3O3S
Molecular Weight327.79 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)C(=O)OC(=C2Cl)OCCCSC(=N)N
InChIInChI=1S/C13H14ClN3O3S/c14-10-8-3-2-7(15)6-9(8)11(18)20-12(10)19-4-1-5-21-13(16)17/h2-3,6H,1,4-5,15H2,(H3,16,17)
InChIKeyIYKLQEMQEGWXOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acitic: Irreversible Serine Protease Inhibitor


Acitic (7-Amino-4-chloro-3-(3-isothiureidopropoxy)isocoumarin; CAS 113251-07-3) is a synthetic heterocyclic compound belonging to the 3-alkoxy-4-chloroisocoumarin class of serine protease inhibitors. With a molecular formula of C13H14ClN3O3S and a molecular weight of 327.79 g/mol , Acitic functions as a mechanism-based (suicide) inhibitor that forms a stable acyl-enzyme intermediate upon nucleophilic attack by the active site serine, followed by further decomposition via a quinone imine methide intermediate, leading to irreversible enzyme inactivation through covalent modification of active site residues such as His-57 [1].

Why Acitic Cannot Be Substituted by Isocoumarin Analogs


While several 3-alkoxy-4-chloroisocoumarins exhibit potent in vitro serine protease inhibition, generic substitution fails due to critical differences in inactivation mechanism stability, plasma half-life, and demonstrated in vivo anticoagulant activity. Acitic's unique 7-amino and 3-isothiureidopropoxy substitution pattern confers an irreversible inactivation mechanism, in contrast to the reversible or unstable acyl-enzyme formation observed with many aminoalkoxy and guanidino analogs [1]. Critically, Acitic has documented in vivo anticoagulant efficacy [2], whereas other potent in vitro inhibitors, such as 4-chloro-7-guanidino-3-methoxyisocoumarin, are limited by extremely short plasma half-lives (t₁/₂ = 4–8 minutes), precluding their practical use [3]. Therefore, substitution with a closely related isocoumarin without comparable in vivo validation and mechanism stability data carries a high risk of experimental failure or lack of translational relevance.

Acitic: Comparative Evidence for Selection


Irreversible vs. Reversible Inactivation

Acitic inactivates trypsin through an irreversible mechanism, in contrast to other isocoumarin and aminoalkoxy inhibitors which show near-complete activity recovery. The Acitic-trypsin complex regained <4% activity after 24 hours at 25°C in HEPES buffer (pH 7.5), and only 8–45% activity upon hydroxylamine treatment. In contrast, trypsin inactivated by other inhibitors (e.g., aminoalkoxyisocoumarins or isothiureidoalkoxyisocoumarins) regained full activity under identical conditions [1].

Serine Protease Inhibition Mechanism-Based Inactivation Enzyme Kinetics

In Vivo Anticoagulant Efficacy: aPTT Prolongation

Acitic is one of the few isocoumarin inhibitors with documented in vivo anticoagulant efficacy. In a rat model, a single intraperitoneal dose of Acitic (50 mg/kg) prolonged the ex vivo activated partial thromboplastin time (aPTT) by 1.4-fold compared to vehicle control at 4 hours post-administration [1]. This contrasts with potent in vitro inhibitors like 4-chloro-7-guanidino-3-methoxyisocoumarin, which despite high in vitro potency, exhibits a plasma half-life of only 4–8 minutes, severely limiting in vivo utility [2].

Anticoagulation In Vivo Pharmacology Coagulation Cascade

Broad-Spectrum Serine Protease Inhibition

Acitic exhibits potent, broad-spectrum inhibition across multiple serine proteases in the coagulation cascade, with second-order rate constants (kₒbₛ/[I]) in the 10⁴–10⁵ M⁻¹s⁻¹ range [1]. Notably, Acitic demonstrates high inhibitory potency toward human factor XIa and factor XIIa, comparable to the most potent guanidino analogs, but without their associated plasma instability [2]. This broad inhibition profile contrasts with more selective but narrower-spectrum isocoumarins, such as certain 7-aminoacyl derivatives that preferentially target human leukocyte elastase (HLE) with reduced anti-coagulation enzyme coverage [3].

Enzyme Kinetics Protease Profiling Anticoagulant Screening

Acitic: Recommended Research Applications


In Vivo Anticoagulation Studies

Based on documented in vivo efficacy showing a 1.4-fold aPTT prolongation at 50 mg/kg (i.p.) in rats [1], Acitic is recommended for preclinical anticoagulation studies requiring validated in vivo activity. Its demonstrated ability to produce measurable anticoagulant effects in animals distinguishes it from other potent in vitro isocoumarin inhibitors that fail to translate in vivo due to poor plasma stability [2].

Sustained Serine Protease Inhibition in Cell Culture

For cell culture experiments requiring sustained suppression of serine protease activity over 24–48 hours, Acitic is the preferred choice due to its irreversible inactivation mechanism. The Acitic-enzyme complex regains <4% activity after 24 hours at 25°C [3], eliminating the need for repeated inhibitor replenishment required when using reversible isocoumarin analogs.

Broad-Spectrum Coagulation Cascade Profiling

For studies requiring simultaneous inhibition of multiple coagulation serine proteases (including factor XIa, factor XIIa, plasma kallikrein, and thrombin), Acitic offers a single compound with validated broad-spectrum activity (kₒbₛ/[I] = 10⁴–10⁵ M⁻¹s⁻¹) [3]. This reduces experimental complexity compared to using combinations of narrow-spectrum selective inhibitors [4].

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